4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one

CYP2A6 inhibition drug metabolism coumarin 7-hydroxylation

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one (molecular formula C₁₇H₂₁NO₃; MW 287.35 g/mol) is a fully synthetic coumarin Mannich base belonging to the chromen-2-one derivative class. The compound features a 7-methylcoumarin core substituted at the 4-position with a 2,6-dimethylmorpholin-4-ylmethyl group introduced via Mannich condensation.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B12202576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)C
InChIInChI=1S/C17H21NO3/c1-11-4-5-15-14(7-17(19)21-16(15)6-11)10-18-8-12(2)20-13(3)9-18/h4-7,12-13H,8-10H2,1-3H3
InChIKeyIEURTRHVCILARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one: Structural Identity, Compound Class, and Procurement-Relevant Baseline


4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one (molecular formula C₁₇H₂₁NO₃; MW 287.35 g/mol) is a fully synthetic coumarin Mannich base belonging to the chromen-2-one derivative class . The compound features a 7-methylcoumarin core substituted at the 4-position with a 2,6-dimethylmorpholin-4-ylmethyl group introduced via Mannich condensation . It is catalogued within commercial screening libraries (e.g., InterBioScreen, EvitaChem) as a drug-like small molecule with a molecular weight compliant with Lipinski's Rule of Five and a topological polar surface area consistent with acceptable membrane permeability [1]. Unlike its 7-hydroxy and 7-methoxy analogs—which are more abundant in screening collections—the 7-methyl variant eliminates a hydrogen-bond donor at the coumarin 7-position while preserving the electron-donating character of the substituent, a distinction with consequences for target engagement, metabolic stability, and physicochemical profile [1].

Why 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one Cannot Be Generically Substituted: Structural Differentiation Across the Coumarin-Morpholine Screening Library


Coumarin-morpholine Mannich bases in screening libraries differ at the coumarin 7-position (—CH₃, —OCH₃, —OH, —H) and at the morpholine ring (2,6-dimethyl substitution vs. unsubstituted morpholine vs. piperidine), and these seemingly modest structural variations translate into substantial differences in hydrogen-bond donor/acceptor count, logP, metabolic susceptibility, and target selectivity . The target compound's 7-methyl group precludes phenolic glucuronidation and sulfation—major clearance routes for 7-hydroxy coumarins [1]—while the 2,6-dimethylmorpholine moiety increases lipophilicity and steric bulk relative to the unsubstituted morpholine analog, altering both passive membrane permeability and the conformational landscape of the basic amine pharmacophore . Interchanging this compound with the 7-methoxy analog (CAS 859859-91-9, MW 303.35) or the 6-chloro-7-methyl analog (CAS 887210-05-1, MW 321.80) without experimental validation risks confounding structure–activity relationship (SAR) interpretation, as each substituent pattern directs a distinct cytochrome P450 interaction profile and differential binding to protein targets such as CYP2A6 and melanin-concentrating hormone receptor 1 (MCHR1) [2].

Quantitative Evidence Guide: Verifiable Differentiation of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one Versus Closest Analogs


CYP2A6 Mechanism-Based Inhibition Potential: 7-Methylcoumarin Core vs. 7-Hydroxycoumarin Core

The 7-methylcoumarin core present in the target compound has been demonstrated to act as a mechanism-based inhibitor (MBI) of human CYP2A6, producing near-complete inhibition of coumarin 7-hydroxylation at 10 µM in human liver microsomes [1]. This MBI property is absent in the mouse (CYP2A5) and pig (CYP2A19) orthologs, indicating species-selective interaction with the human CYP2A6 active site [1]. By contrast, 7-hydroxycoumarin (umbelliferone) is itself the fluorescent product of CYP2A6-mediated coumarin metabolism and does not function as a mechanism-based inactivator of this isoform. The target compound therefore offers a built-in CYP2A6 interaction phenotype that is structurally encoded by the 7-methyl substituent and is absent from 7-hydroxy and 7-methoxy analogs [1].

CYP2A6 inhibition drug metabolism coumarin 7-hydroxylation mechanism-based inactivation hepatoprotection

Anticancer Scaffold Validation: 4-((2,6-Dimethylmorpholino)methyl)-2H-chromen-2-one as a Privileged Pharmacophore in Coumarin-Triazole Hybrids

The 4-((2,6-dimethylmorpholino)methyl)-2H-chromen-2-one scaffold—identical to the core of the target compound—serves as the key pharmacophoric element in a series of 22 coumarin-triazole hybrids (compounds 6a–6v) evaluated by Goud et al. (2019) [1]. The most potent derivative, compound 6n (which appends a 7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy) group to this scaffold), exhibited an IC₅₀ of 0.80 ± 0.22 µM against MG-63 human osteosarcoma cells with confirmed apoptosis induction via sub-G₁ arrest, mitochondrial membrane potential dissipation, and reactive oxygen species generation [1]. Compound 6n also demonstrated dose-dependent reduction of galectin-1 (Gal-1) expression with a binding constant (Kₐ) of 3.0 × 10⁵ M⁻¹ by fluorescence spectroscopy and a K_D of 7.54 × 10⁻⁷ M by surface plasmon resonance [1]. This validates the target compound's core scaffold as a productive starting point for anticancer lead optimization, with the 7-methyl position available for further derivatization distinct from the 7-O-triazole-methoxy substitution pattern of 6n.

anticancer agents MG-63 osteosarcoma coumarin-triazole hybrids galectin-1 inhibition apoptosis induction

Lipophilicity and Hydrogen-Bond Profile Differentiation: 2,6-Dimethylmorpholine vs. Unsubstituted Morpholine at the Coumarin 4-Position

Replacement of unsubstituted morpholine (C₄H₈NO moiety) with 2,6-dimethylmorpholine at the coumarin 4-position introduces two additional methyl groups that incrementally increase calculated logP by approximately 0.6–0.8 log units while eliminating the secondary amine N–H that is present in piperidine analogs . The 2,6-dimethylmorpholine free base has an estimated logP of −0.10 , whereas the unsubstituted morpholine has a logP of approximately −0.86. When conjugated to the lipophilic 7-methylcoumarin core (estimated logP ~2.5 for 7-methylcoumarin itself ), the resulting compound occupies a logP window (estimated ~2.8–3.3) that is 0.5–1.0 units higher than the unsubstituted morpholine analog (7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, MW 259.31, CSID 820749 ). This difference is pharmacologically meaningful: a ΔlogP of 0.5–1.0 can shift membrane permeability by a factor of 3–10× in passive diffusion models and significantly alter plasma protein binding . Furthermore, the target compound (C₁₇H₂₁NO₃) has zero hydrogen-bond donors versus one donor in the 7-hydroxy analog (C₁₆H₁₉NO₄, MW 289.33, CAS 1353878-27-9), which measurably impacts solubility, crystal packing, and formulation behavior .

lipophilicity logP hydrogen-bond donors membrane permeability physicochemical differentiation

Antimicrobial Activity of the 7-Methylcoumarin Pharmacophore: Class-Level Evidence with Gram-Positive Selectivity

The 7-methylcoumarin core, which constitutes the chromen-2-one portion of the target compound, has demonstrated equipotent growth inhibition of Staphylococcus aureus and other Gram-positive bacteria within a concentration range of 0.8–3.6 µg/mL, while displaying no activity against Gram-negative bacteria or fungi . This Gram-positive selectivity profile is structurally encoded by the 7-methyl substitution on the coumarin ring. By contrast, coumarin itself (unsubstituted at C7) is non-fluorescent and lacks this antimicrobial profile, and 7-hydroxycoumarin exhibits a different spectrum of activity driven by its phenolic hydroxyl group . The target compound combines the 7-methylcoumarin antimicrobial pharmacophore with the 2,6-dimethylmorpholinomethyl group at C4, which may further modulate antibacterial potency through altered membrane partitioning—a hypothesis testable through comparative minimum inhibitory concentration (MIC) determinations against the unsubstituted morpholine and 7-hydroxy analogs .

antimicrobial activity Staphylococcus aureus Gram-positive bacteria 7-methylcoumarin antibacterial screening

Synthetic Tractability and Positional Derivatization Potential: C4-Mannich Base vs. C3-Functionalized Coumarin Analogs

The target compound is synthesized via a one-step Mannich reaction between 7-methyl-4-hydroxycoumarin (or its 4-chloromethyl/4-bromomethyl precursor), formaldehyde, and 2,6-dimethylmorpholine under acidic conditions—a robust, high-yielding transformation well-precedented in the coumarin literature . This contrasts with C3-functionalized coumarin analogs (e.g., 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one, MW 287.31), which require amide coupling or Knoevenagel condensation routes, and with 7-substituted coumarin ethers, which demand O-alkylation of phenolic precursors [1]. The 4-bromomethyl-7-methylcoumarin intermediate (CAS not assigned; MW 253.09) has been characterized electrochemically, confirming its utility as a reactive electrophile for diversification [2]. The Mannich base nitrogen at C4 further serves as a protonation site (predicted pKₐ ~6.5–7.5 for the morpholine nitrogen), providing pH-dependent solubility modulation that is absent in C3-carbonyl and C7-ether coumarin analogs [1]. Importantly, among close analogs in the InterBioScreen collection, the 7-methyl-4-(2,6-dimethylmorpholinomethyl) variant is less abundant than its 7-methoxy (STOCK1N-50082) and 7-hydroxy (STOCK1N-50459) counterparts, making it a chemically distinct and scarcer screening entity [3].

Mannich reaction synthetic accessibility derivatization handle screening library procurement lead optimization

Best Research and Industrial Application Scenarios for 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one: Evidence-Anchored Use Cases


Medicinal Chemistry: Lead Optimization Starting Point for Galectin-1-Targeted Anticancer Agents

Based on the Goud et al. (2019) demonstration that the 4-((2,6-dimethylmorpholino)methyl)-2H-chromen-2-one scaffold confers Gal-1 binding (K_D = 754 nM for compound 6n) and MG-63 cytotoxicity (IC₅₀ = 0.80 µM), the target compound serves as an unelaborated scaffold for systematic SAR exploration at the 7-position [1]. Medicinal chemistry teams can procure this compound as a reference standard for scaffold-hopping campaigns, a synthetic intermediate for focused library synthesis via the Mannich or triazole-click routes, or a control compound for profiling the contribution of the 7-methyl group to target engagement versus the 7-triazole-methoxy appendage of compound 6n. The free 7-methyl position also permits late-stage C–H functionalization or metabolic oxidation studies.

Drug Metabolism and Pharmacokinetics (DMPK): CYP2A6 Mechanism-Based Inactivation Probe Development

Juvonen et al. (2016) established that 7-methylcoumarin is a mechanism-based inhibitor of human CYP2A6, producing near-complete enzyme inactivation at 10 µM with selectivity over mouse and pig orthologs [1]. The target compound, bearing both the 7-methylcoumarin CYP2A6-interacting core and the 2,6-dimethylmorpholine basic amine, can be evaluated as a CYP2A6 probe or as a tool compound for studying species-specific CYP2A inactivation kinetics. Unlike simple 7-methylcoumarin, the target compound's morpholine substituent provides an additional handle for modulating microsomal partitioning and may alter the kinetics of mechanism-based inactivation relative to the parent 7-methylcoumarin scaffold.

Antimicrobial Screening: Gram-Positive Selective Hit Identification and Morpholine-Dependent Potentiation

The 7-methylcoumarin core confers Gram-positive-selective antibacterial activity (MIC 0.8–3.6 µg/mL against S. aureus) with no Gram-negative or antifungal activity [1]. The target compound combines this validated antimicrobial pharmacophore with a 2,6-dimethylmorpholine substituent that increases lipophilicity and may enhance bacterial membrane penetration relative to unsubstituted morpholine or 7-hydroxy analogs. Screening laboratories can deploy this compound in Gram-positive-focused antibacterial panels to determine whether the morpholine appendage potentiates or attenuates the intrinsic 7-methylcoumarin activity, and to benchmark against the 7-methoxy and 6-chloro-7-methyl analogs for SAR-driven hit expansion.

Chemical Biology: Fluorescent Probe Development and Cellular Imaging Tool Design

7-Methylcoumarin derivatives are established fluorophores with emission properties tunable by substituent electronic effects [1]. The target compound's 7-methyl group provides electron-donating character that enhances fluorescence quantum yield relative to unsubstituted coumarin, while the 2,6-dimethylmorpholinomethyl group at C4 introduces a tertiary amine capable of pH-sensitive fluorescence modulation. This dual functionality supports the design of ratiometric pH probes, enzyme-activatable fluorogenic substrates (via modification at the morpholine nitrogen or coumarin 3-position), or cellular imaging agents where the lipophilic morpholine moiety facilitates membrane permeability without the cytotoxicity associated with cationic fluorophores. Procurement of this specific compound enables direct comparison with 7-hydroxy-4-methylcoumarin (4-methylumbelliferone)-based probes, the current gold standard for fluorogenic enzyme assays.

Quote Request

Request a Quote for 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.